![molecular formula C12H15N5O2 B2616964 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034324-48-4](/img/structure/B2616964.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C15H11N7O3 . It has a molecular weight of 337.29 g/mol . The compound is part of the triazolo[4,3-a]pyrazine family, which is known for its diverse biological activities .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives, such as the compound , can be achieved through a variety of synthetic routes . One common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

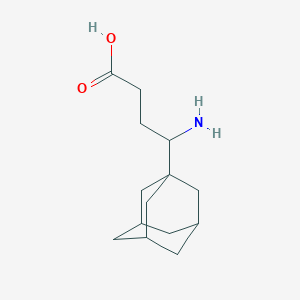

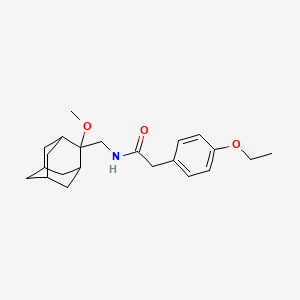

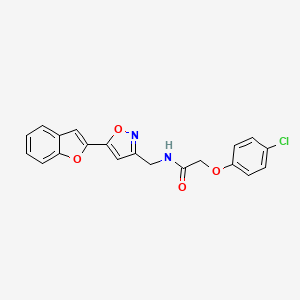

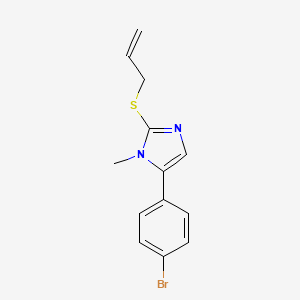

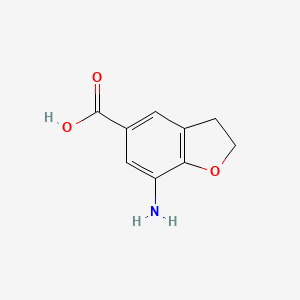

Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,3-a]pyrazine core, which is fused with a cyclopentanecarboxamide group . The compound also contains an 8-hydroxy group attached to the triazolo[4,3-a]pyrazine ring .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.29 g/mol and a molecular formula of C15H11N7O3 . It has a computed XLogP3-AA value of -0.9, indicating its relative hydrophilicity . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The rotatable bond count is 4 . The topological polar surface area is 128 Ų .

Scientific Research Applications

Enaminones as Key Intermediates

Enaminones have been synthesized and used as key intermediates to produce a variety of heterocyclic compounds, including [1,2,4]triazolo[4,3-a]pyrazines. These compounds have shown potential in medicinal chemistry due to their antitumor and antimicrobial activities. For instance, the synthesis of N-arylpyrazole-containing enaminones and their subsequent reactions with active methylene compounds have led to substituted pyridine derivatives. Additionally, enaminones have been reacted with aliphatic amines to produce bipyrazoles and pyrazolylisoxazoles, demonstrating the versatility of enaminones in synthesizing bioactive molecules (Riyadh, 2011).

Human Renin Inhibitors

1,2,4-Triazolo[4,3-a]pyrazine derivatives have been developed as human renin inhibitors, illustrating their importance in addressing hypertension and related cardiovascular disorders. These compounds, incorporating transition-state mimetics, have shown potent inhibitory activity against human renin in vitro and effectively lowered blood pressure in animal models. The research underscores the therapeutic potential of triazolo[4,3-a]pyrazines in cardiovascular disease management (Roberts et al., 1990).

Anticonvulsant Activity

Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been synthesized and evaluated for their anticonvulsant activities. These compounds have shown potent activity against maximal electroshock-induced seizures in rats, indicating their potential as anticonvulsant agents. This research highlights the role of triazolo[4,3-a]pyrazines in developing new treatments for epilepsy and seizure disorders (Kelley et al., 1995).

Antileishmanial and Cytotoxicity Activities

Fused and nonfused tetrahydroquinoline derivatives, including triazolo[4,3-a]quinolines, have been synthesized and assessed for their antileishmanial and cytotoxic activities. These studies are crucial for discovering new drugs to combat leishmaniasis, a parasitic disease, and for developing compounds with potential anticancer properties (Madkour et al., 2018).

Antimicrobial Evaluation

Thienopyrimidine derivatives, including those with [1,2,4]triazolo[4,3-c] moieties, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown pronounced activity against various microbes, demonstrating the potential of triazolo[4,3-a]pyrazines and related structures in developing new antimicrobial agents (Bhuiyan et al., 2006).

Mechanism of Action

Target of Action

The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide Similar compounds have shown activity against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s plausible that this compound may also target similar bacterial strains.

Mode of Action

The exact mode of action of This compound Similar compounds have shown antibacterial activities, suggesting that this compound might interact with bacterial cells to inhibit their growth .

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their death .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown antibacterial activities, suggesting that this compound might cause cellular damage leading to bacterial death .

Future Directions

properties

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c18-11(8-3-1-2-4-8)14-7-9-15-16-10-12(19)13-5-6-17(9)10/h5-6,8H,1-4,7H2,(H,13,19)(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOHEIWNFCNMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2616881.png)

![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2616883.png)

![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2616897.png)

![Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)